dATP trisodium salt
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Overview
Description
2’-Deoxyadenosine 5’-triphosphate trisodium salt is a nucleotide analog used extensively in molecular biology and biochemistry. It is composed of a nucleobase (adenine) attached to deoxyribose, with a chain of three phosphate residues bound to the 5’-hydroxyl group of the sugar. This compound is crucial for DNA synthesis and repair, serving as a substrate for DNA polymerases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine 5’-triphosphate trisodium salt typically involves the phosphorylation of deoxyadenosine. This process can be achieved through enzymatic or chemical methods. One common approach is the use of nucleoside diphosphate kinase to catalyze the transfer of a phosphate group from adenosine triphosphate to deoxyadenosine diphosphate, forming 2’-Deoxyadenosine 5’-triphosphate .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine 5’-triphosphate trisodium salt often involves large-scale enzymatic synthesis. This method ensures high purity and yield, making it suitable for commercial applications. The process typically includes the use of high-purity water and sodium hydroxide to adjust the pH to 7.0, followed by purification steps to remove any contaminants .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine 5’-triphosphate trisodium salt undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The cleavage of the phosphate bonds, resulting in the formation of deoxyadenosine and inorganic phosphate.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving 2’-Deoxyadenosine 5’-triphosphate trisodium salt include adenosine triphosphate, nucleoside diphosphate kinase, and various buffers to maintain the pH. Reaction conditions often involve temperatures ranging from 25°C to 37°C, depending on the specific application .
Major Products Formed
The major products formed from reactions involving 2’-Deoxyadenosine 5’-triphosphate trisodium salt include deoxyadenosine diphosphate, deoxyadenosine monophosphate, and inorganic phosphate. These products are essential intermediates in various biochemical pathways .
Scientific Research Applications
2’-Deoxyadenosine 5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in DNA synthesis reactions, including polymerase chain reaction (PCR) and DNA sequencing.
Biology: Plays a crucial role in studying DNA replication, repair, and apoptosis.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for genetic disorders.
Industry: Utilized in the production of DNA-based products and in various biotechnological applications.
Mechanism of Action
2’-Deoxyadenosine 5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, allowing for the elongation of the DNA molecule. The compound also plays a role in the formation of the apoptosome, a complex involved in the activation of caspases during apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyguanosine 5’-triphosphate trisodium salt
- 2’-Deoxycytidine 5’-triphosphate trisodium salt
- 2’-Deoxythymidine 5’-triphosphate trisodium salt
Uniqueness
2’-Deoxyadenosine 5’-triphosphate trisodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is specifically recognized by DNA polymerases and incorporated into the DNA strand. This specificity makes it an essential component in various molecular biology techniques .
Properties
Molecular Formula |
C10H12N5Na3O9P2 |
---|---|
Molecular Weight |
477.15 g/mol |
IUPAC Name |
trisodium;[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O9P2.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3 |
InChI Key |
OFUJHRQLQPLGNA-UHFFFAOYSA-K |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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